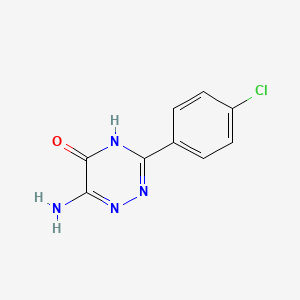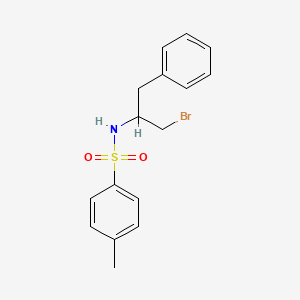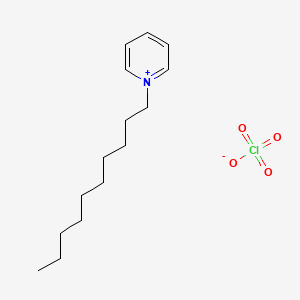
1,1'-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) is a complex organic compound characterized by its unique structure, which includes two imidazolidine rings connected by a propane-1,2-diyl linker and substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) typically involves the reaction of phenyl isocyanate with propane-1,2-diamine under controlled conditions. The reaction proceeds through the formation of intermediate urea derivatives, which then cyclize to form the imidazolidine rings. The reaction conditions often include the use of solvents such as diethyl ether or isopropanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazolidine rings.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which may influence its biological activity. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione)
- 1,1’-(Butane-1,4-diyl)bis(3-phenylimidazolidine-2,4,5-trione)
Uniqueness
1,1’-(Propane-1,2-diyl)bis(3-phenylimidazolidine-2,4,5-trione) is unique due to its specific propane-1,2-diyl linker, which imparts distinct chemical and physical properties compared to its ethane and butane analogs.
Propiedades
Número CAS |
91625-87-5 |
|---|---|
Fórmula molecular |
C21H16N4O6 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
1-phenyl-3-[2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)propyl]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C21H16N4O6/c1-13(23-18(28)19(29)25(21(23)31)15-10-6-3-7-11-15)12-22-16(26)17(27)24(20(22)30)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
Clave InChI |
NTXJHVSXQWYCGE-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C(=O)C(=O)N(C1=O)C2=CC=CC=C2)N3C(=O)C(=O)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)

![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)
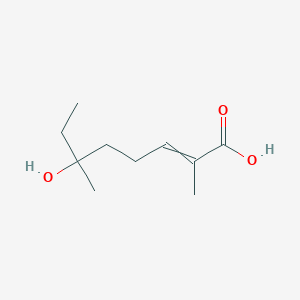


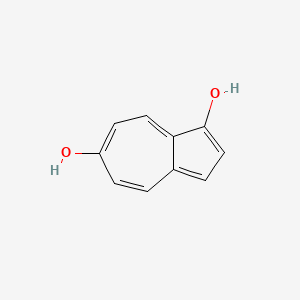
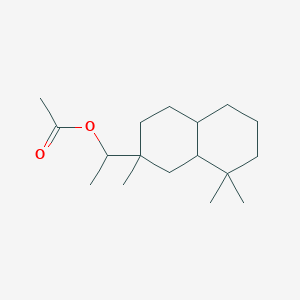
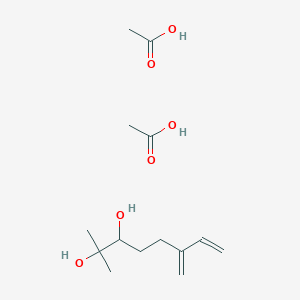
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)

